Mutilina

Descripción general

Descripción

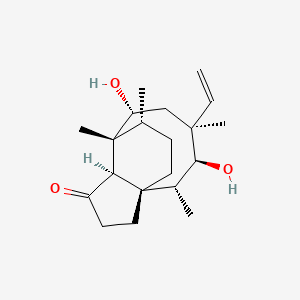

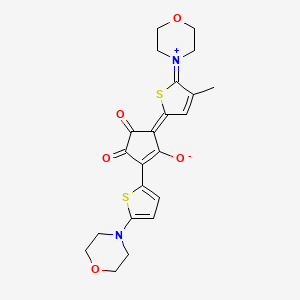

Mutilin is a diterpenoid compound derived from the fungal species Pleurotus mutilus and Pleurotus passeckerianus. It is a key intermediate in the synthesis of pleuromutilin antibiotics, which are known for their potent antibacterial properties. Mutilin itself has a unique tricyclic structure that includes a 5-6-8 ring system, making it an interesting subject for synthetic and medicinal chemistry.

Aplicaciones Científicas De Investigación

Mutilin and its derivatives have a wide range of applications in scientific research:

Chemistry: Mutilin serves as a valuable intermediate in the synthesis of pleuromutilin antibiotics. Its unique structure makes it a useful model for studying complex organic reactions and developing new synthetic methodologies.

Biology: In biological research, mutilin derivatives are used to study bacterial protein synthesis and the mechanisms of antibiotic resistance.

Medicine: Mutilin derivatives, such as tiamulin and valnemulin, are used as antibiotics to treat infections caused by Gram-positive bacteria. These compounds are particularly effective against drug-resistant strains of bacteria.

Industry: In the pharmaceutical industry, mutilin derivatives are developed and marketed as veterinary antibiotics to treat respiratory and gastrointestinal infections in livestock.

Mecanismo De Acción

Target of Action

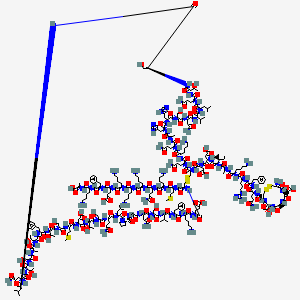

Mutilin, a member of the pleuromutilin class of antibiotics, primarily targets the 50S subunit of the bacterial ribosome . This subunit plays a crucial role in protein synthesis, making it a key target for antibacterial agents .

Mode of Action

Mutilin interacts with its target by inhibiting protein synthesis. It achieves this by preventing the binding of transfer RNA (tRNA) for peptide transfer . This unique mechanism of action allows mutilin to be active against typical and atypical bacteria that cause diseases like community-acquired pneumonia .

Biochemical Pathways

Mutilin affects the protein synthesis pathway in bacteria. By binding to the 50S subunit of the bacterial ribosome, it disrupts the normal function of the peptidyl transferase center (PTC), thereby inhibiting protein synthesis . This disruption of protein synthesis leads to the death of the bacteria, making mutilin an effective antibacterial agent .

Pharmacokinetics

The pharmacokinetics of mutilin derivatives, such as lefamulin, have been studied. Lefamulin, a semisynthetic pleuromutilin, has a tricyclic mutilin core essential for antimicrobial activity and a C14 side chain which provides the main pharmacodynamics and antimicrobial functions . Modifications of the C14 side chain result in improved solubility and metabolic stability, enhancing antimicrobial activity and allowing lefamulin to overcome bacterial mutations and resistance .

Result of Action

The primary result of mutilin’s action is the inhibition of protein synthesis in bacteria, leading to their death . This makes mutilin and its derivatives effective against a variety of bacterial infections, including those caused by drug-resistant strains .

Análisis Bioquímico

Biochemical Properties

Mutilin interacts with various enzymes and proteins in biochemical reactions. It selectively interacts with prokaryotic ribosomes, inhibiting bacterial protein synthesis . The nature of these interactions is selective and specific, contributing to Mutilin’s antibacterial activity.

Cellular Effects

Mutilin has significant effects on various types of cells and cellular processes. It influences cell function by inhibiting protein synthesis, which can impact cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

Mutilin exerts its effects at the molecular level through binding interactions with biomolecules, specifically prokaryotic ribosomes . This binding inhibits protein synthesis, leading to changes in gene expression and cellular function .

Metabolic Pathways

Mutilin is involved in several metabolic pathways, interacting with various enzymes and cofactors. It primarily affects the pathway of protein synthesis by interacting with prokaryotic ribosomes

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Mutilin can be synthesized from pleuromutilin through a series of chemical reactions. One common method involves adding an alcoholic solution of pleuromutilin to a water solution of potassium hydroxide, followed by refluxing and heating to produce mutilin. The reaction mixture is then processed to remove alcohol, and the residual solution is extracted with ethyl ether. The ethyl ether extraction liquid is washed with a sodium chloride solution, dried, and filtered to obtain crude mutilin. This crude product is further purified by dissolving in dichloromethane and precipitating with normal hexane to yield pure mutilin .

Industrial Production Methods: The industrial production of mutilin follows similar steps but is optimized for large-scale production. The process involves efficient extraction and purification techniques to ensure high yield and purity. The use of continuous flow reactors and advanced separation technologies can further enhance the scalability and cost-effectiveness of the production process.

Análisis De Reacciones Químicas

Types of Reactions: Mutilin undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound to produce different derivatives with enhanced biological activities.

Common Reagents and Conditions:

Oxidation: Mutilin can be oxidized using reagents like potassium permanganate or chromium trioxide under controlled conditions to introduce oxygen-containing functional groups.

Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to reduce double bonds or other reducible groups.

Substitution: Substitution reactions often involve nucleophiles such as amines or thiols, which can replace specific functional groups on the mutilin molecule.

Major Products: The major products formed from these reactions include various mutilin derivatives, each with distinct chemical and biological properties. These derivatives are often evaluated for their potential as antibacterial agents.

Propiedades

IUPAC Name |

(1S,2R,3S,4S,6R,7R,8R,14R)-4-ethenyl-3,6-dihydroxy-2,4,7,14-tetramethyltricyclo[5.4.3.01,8]tetradecan-9-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H32O3/c1-6-18(4)11-15(22)19(5)12(2)7-9-20(13(3)17(18)23)10-8-14(21)16(19)20/h6,12-13,15-17,22-23H,1,7-11H2,2-5H3/t12-,13+,15-,16+,17+,18-,19+,20+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OBUUFWIMEGVAQS-JAFVRLMVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC23CCC(=O)C2C1(C(CC(C(C3C)O)(C)C=C)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CC[C@@]23CCC(=O)[C@H]2[C@@]1([C@@H](C[C@@]([C@H]([C@@H]3C)O)(C)C=C)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H32O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

320.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

A: Pleuromutilin antibiotics, such as tiamulin, exert their antibacterial effect by binding to the peptidyl transferase center (PTC) of the bacterial ribosome. [] This binding occurs specifically at the A-tRNA binding site, interfering with the crucial process of peptide bond formation and thus inhibiting bacterial protein synthesis. [, ]

A: While pleuromutilins, chloramphenicol, clindamycin, and streptogramins all target the PTC, their specific binding sites and interactions with rRNA differ. [] Understanding these differences can guide the development of modified or hybridized drugs with enhanced or broader-spectrum antibacterial activity.

A: Pleuromutilin and its derivatives share a tricyclic diterpene structure, which is crucial for their antibacterial activity. [, , ]

A: Mutilin is a degradation product of pleuromutilin and lacks the glycolic acid subunit at the C14 position. [, , ] While mutilin itself is inactive, its esters, particularly those of substituted thioglycolic acids, exhibit significantly enhanced antibacterial activity. [, ]

A: The carbonyl group within the five-membered ring and the hydroxyl group at C11 are essential for pleuromutilin activity. [] The vinyl group can be hydrogenated without compromising activity. []

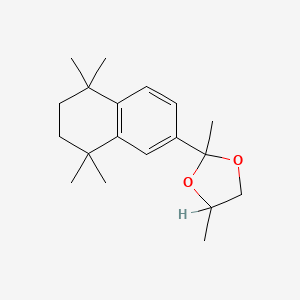

A: The C14 position offers significant opportunities for structural modification to enhance activity and solubility. [, , ] Esterification of the C14 hydroxyl group, especially with substituted thioglycolic acids, notably increases antibacterial potency. []

A: Incorporating basic functional groups at the C14 side chain often results in derivatives with enhanced antimicrobial activity, particularly against Gram-positive bacteria and mycoplasmas. [, ]

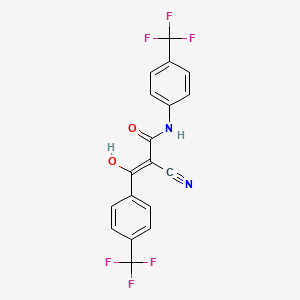

A: Adding benzene sulfonamide moieties to the C14 side chain significantly improves activity against Gram-positive bacteria, including drug-resistant strains like MRSA. [] This modification highlights the potential for developing pleuromutilin-sulfonamide hybrids with potent and broad-spectrum antibacterial activity.

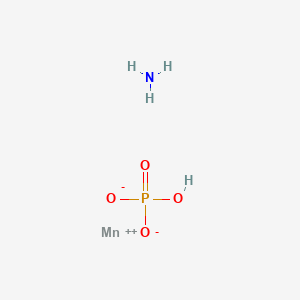

A: Pleuromutilin derivatives incorporating an amino thiazolyl ring demonstrate improved aqueous solubility and potent antibacterial activity against susceptible and resistant Gram-positive bacteria. [] Molecular docking studies suggest that the amino thiazolyl ring interacts with the 50S ribosomal subunit, contributing to its enhanced activity. []

A: Researchers have explored various synthetic routes, including total synthesis and semi-synthetic approaches. Total synthesis provides precise control over stereochemistry and allows access to diverse analogues. [, , , , , , ] Semi-synthetic approaches utilize naturally occurring pleuromutilin or mutilin as starting materials for modifications. [, , , ]

A: Strategies like SmI2-mediated cyclization cascades have been successfully employed to achieve excellent diastereocontrol during the construction of the pleuromutilin core structure. [, ]

A: Nickel-catalyzed reductive cyclization of an appropriately functionalized precursor has been utilized to construct the eight-membered ring of pleuromutilin. [, ]

A: Pleuromutilin antibiotics often exhibit poor water solubility, posing challenges for formulation and administration. []

A: Incorporating polar or ionizable groups, such as amino thiazolyl rings or forming salts with appropriate counterions, can enhance solubility and bioavailability. [, ]

A: Pleuromutilin antibiotics undergo extensive metabolism, primarily through hydroxylation, demethylation, and oxidation. [, ] Hydroxylation at the 2β and 8α positions of the mutilin moiety is a major metabolic route. [, ]

A: Yes, significant interspecies differences in the metabolism of pleuromutilin antibiotics have been observed. [, ]

A: Rapid metabolism can lead to a shorter duration of action and potentially lower bioavailability, influencing the overall efficacy of these antibiotics. []

A: Resistance to pleuromutilins can arise from mutations in ribosomal RNA, particularly in regions involved in drug binding. [] Additionally, enzymatic inactivation or efflux mechanisms may contribute to resistance.

A: Pleuromutilin derivatives are currently used in both human and veterinary medicine for treating bacterial infections. [, , , , ] Their unique mechanism of action and activity against some drug-resistant bacteria make them promising candidates for further development to combat the growing threat of antimicrobial resistance.

ANone: Future research could focus on:

- Developing novel derivatives with improved activity against Gram-negative bacteria and resistant strains. [, , ]

- Optimizing pharmacokinetic properties, such as solubility, bioavailability, and metabolic stability. [, ]

- Exploring new drug delivery systems to enhance efficacy and reduce toxicity. []

- Understanding resistance mechanisms in detail and developing strategies to circumvent them. []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(E)-5[(4-Chlorophenyl)methylene]-2,2-dimethylcyclopentanone](/img/structure/B591005.png)

![2H-[1,3]thiazolo[4,5-h][1,4]benzoxazine](/img/structure/B591014.png)